2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile is a chemical compound that features a benzimidazole core substituted with an amino group, a thiophene-2-sulfonyl group, and a carbonitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile typically involves multi-step reactions starting from commercially available precursors. One common method involves the reaction of 2-aminobenzimidazole with thiophene-2-sulfonyl chloride under basic conditions to introduce the thiophene-2-sulfonyl group. The carbonitrile group can be introduced through a subsequent reaction with a suitable nitrile source .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts .
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group (if present) can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzimidazole core .
Wissenschaftliche Forschungsanwendungen
2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors or other advanced materials.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules, providing a versatile building block for various synthetic routes.
Wirkmechanismus
The mechanism of action of 2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The thiophene-2-sulfonyl group can enhance binding affinity and specificity, while the carbonitrile group can participate in hydrogen bonding or other interactions with the target .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-6-carbonitrile
- 2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-4-carbonitrile
- 2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-3-carbonitrile
Uniqueness
2-Amino-1-(thiophene-2-sulfonyl)-1H-benzimidazole-5-carbonitrile is unique due to the specific positioning of the carbonitrile group at the 5-position of the benzimidazole ring. This positioning can influence the compound’s reactivity and binding properties, making it distinct from other similar compounds .
Eigenschaften
CAS-Nummer |
89342-50-7 |
---|---|
Molekularformel |
C12H8N4O2S2 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
2-amino-1-thiophen-2-ylsulfonylbenzimidazole-5-carbonitrile |
InChI |
InChI=1S/C12H8N4O2S2/c13-7-8-3-4-10-9(6-8)15-12(14)16(10)20(17,18)11-2-1-5-19-11/h1-6H,(H2,14,15) |
InChI-Schlüssel |
AYIIDOQDVFIBJH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)S(=O)(=O)N2C3=C(C=C(C=C3)C#N)N=C2N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.